molecular formula C13H20ClNO B1390919 4-(3,4-Dimethylphenoxy)piperidine hydrochloride CAS No. 1170242-76-8

4-(3,4-Dimethylphenoxy)piperidine hydrochloride

Cat. No.: B1390919
CAS No.: 1170242-76-8
M. Wt: 241.76 g/mol
InChI Key: YMXXPGOMGALPFM-UHFFFAOYSA-N
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Description

4-(3,4-Dimethylphenoxy)piperidine hydrochloride is a useful research compound. Its molecular formula is C13H20ClNO and its molecular weight is 241.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3,4-Dimethylphenoxy)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3,4-Dimethylphenoxy)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(3,4-dimethylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-10-3-4-13(9-11(10)2)15-12-5-7-14-8-6-12;/h3-4,9,12,14H,5-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXXPGOMGALPFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC2CCNCC2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Navigating the Unseen: A Technical Safety and Handling Guide for 4-(3,4-Dimethylphenoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Proactive Approach to Chemical Safety

In the landscape of drug discovery and chemical synthesis, novel molecules are the currency of innovation. Yet, with novelty comes uncertainty, particularly regarding safety and handling. This guide addresses 4-(3,4-Dimethylphenoxy)piperidine hydrochloride, a compound for which comprehensive, publicly available safety data is scarce. In the absence of a specific Safety Data Sheet (SDS), this document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. By leveraging data from structurally analogous compounds—principally piperidine hydrochloride and other substituted phenoxypiperidines—we can construct a robust safety framework. This guide is built on the foundational principle of proactive risk mitigation, moving beyond mere compliance to foster a deep, causal understanding of safe laboratory practices. Every protocol herein is designed as a self-validating system, grounded in the established principles of chemical toxicology and occupational hygiene.

Section 1: Hazard Profile and Risk Assessment

Deconstructing the Hazard: An Evidence-Based Postulation

The primary hazards associated with 4-(3,4-Dimethylphenoxy)piperidine hydrochloride are inferred from its core piperidine structure. The piperidine moiety is a well-characterized heterocyclic amine with known toxicological properties. Piperidine hydrochloride (CAS 6091-44-7) is classified as acutely toxic if swallowed.[1] The oral LD50 in rats is reported as 133 mg/kg, which places it in GHS Acute Toxicity Category 3.[1]

Based on this parent structure and data from similar substituted piperidines, we can anticipate the following GHS classifications for 4-(3,4-Dimethylphenoxy)piperidine hydrochloride:

  • Acute Toxicity, Oral (Category 3): Toxic if swallowed. The addition of the dimethylphenoxy group may alter the toxicokinetics, but a conservative approach necessitates assuming a similar level of oral toxicity to piperidine hydrochloride.

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2][3][4] Amines are known skin irritants, and this property is unlikely to be negated by the phenoxy substitution.

  • Serious Eye Damage/Irritation (Category 1 or 2): Causes serious eye damage or irritation.[2][4] Direct contact of amine hydrochlorides with eye tissue can lead to severe and potentially irreversible damage.

  • Specific Target Organ Toxicity – Single Exposure (Category 3): May cause respiratory irritation.[2][3] As a fine crystalline powder, inhalation can lead to irritation of the respiratory tract.

It is crucial to understand that these are postulated classifications. The toxicological properties of 4-(3,4-Dimethylphenoxy)piperidine hydrochloride have not been fully investigated. [1][2] Therefore, it must be handled with the utmost care, treating it as a substance of unknown but potentially high toxicity.

The Risk Assessment Workflow: From Theory to Practice

A dynamic risk assessment is not a one-time checklist but a continuous scientific process. Before any new procedure involving this compound, researchers must systematically evaluate the potential for exposure and implement appropriate controls.

RiskAssessment cluster_Plan Planning & Evaluation cluster_Control Control Implementation cluster_Review Review & Refine P Procedure Identification (e.g., Weighing, Dissolution, Reaction Setup) H Hazard Identification (Acute Toxicity, Irritation) P->H defines E Exposure Potential Assessment (Quantity, Dustiness, Duration) H->E informs C Select Controls (Based on Hierarchy) E->C determines I Implement Controls (Fume Hood, PPE, SOPs) C->I leads to M Monitor Effectiveness (Visual Checks, Air Monitoring if needed) I->M requires R Review & Update Protocol (After first run, or if changes occur) M->R feeds back to R->P refines EmergencyResponse cluster_Routes Route of Exposure cluster_Actions Immediate Actions Start Exposure Event Occurs Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Ingestion Ingestion Start->Ingestion A_Inhale Move to fresh air. If not breathing, give artificial respiration. Inhalation->A_Inhale action A_Skin Remove contaminated clothing. Flush skin with soap and water for 15 min. Skin->A_Skin action A_Eye Rinse cautiously with water for 15 min. Remove contact lenses if possible. Eye->A_Eye action A_Ingest DO NOT induce vomiting. Rinse mouth with water. Ingestion->A_Ingest action SeekMedical Seek Immediate Medical Attention A_Inhale->SeekMedical A_Skin->SeekMedical A_Eye->SeekMedical A_Ingest->SeekMedical

Figure 2. First Aid decision-making flowchart for exposure events.

  • Fire: This compound is a solid and not considered flammable. However, in a fire involving other materials, it may decompose to emit toxic fumes like nitrogen oxides and hydrogen chloride gas. [1]Use a dry chemical, CO₂, or "alcohol" foam extinguisher.

Section 4: Chemical Profile and Storage

While specific data for the target compound is limited, we can summarize known information and properties of its parent structure, piperidine hydrochloride.

PropertyValue / InformationSource / Rationale
Chemical Formula C₁₃H₂₀ClNOCalculated
Molecular Weight 241.76 g/mol Calculated
Appearance Likely a white to off-white crystalline powderAnalogy to similar compounds [5][6]
Solubility Expected to be soluble in waterThe hydrochloride salt form enhances aqueous solubility [6]
Melting Point Not determined. Piperidine HCl melts at 245-249 °CThe substituted phenoxy group will alter this value.
Storage Conditions Store locked up in a tightly closed container in a dry, cool, and well-ventilated place. [1][7]The compound is likely hygroscopic and requires protection from moisture. Secure storage is necessary due to its acute toxicity.
Incompatibilities Strong oxidizing agents, strong basesAmines can react exothermically with oxidizing agents. The hydrochloride salt will react with strong bases to liberate the free amine.

Table 2. Physicochemical Properties and Storage Information.

Conclusion: A Culture of Vigilance

This guide provides a comprehensive safety framework for handling 4-(3,4-Dimethylphenoxy)piperidine hydrochloride, derived from established chemical principles and data from analogous structures. The core takeaway for any researcher is that the absence of data is not an absence of hazard. It is a mandate for increased vigilance, stricter adherence to controls, and a more profound respect for the unknown. By integrating the principles and protocols outlined in this document, research organizations can empower their scientists to pursue innovation while upholding the highest standards of safety and scientific integrity.

References

  • Safety+Health Magazine. (2022, October). The Hierarchy of Controls. Retrieved February 14, 2026, from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). Hierarchy of Controls. Retrieved February 14, 2026, from [Link]

  • PubChem. (n.d.). 4-(3,4-Dimethoxyphenyl)piperidine hydrochloride. Retrieved February 14, 2026, from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved February 14, 2026, from [Link]

  • Chemos GmbH & Co. KG. (2024, April 29). Safety Data Sheet: p-phenylenediamine. Retrieved February 14, 2026, from [Link]

Sources

Navigating the Synthesis and Application of Aryloxypiperidine Derivatives: A Technical Guide to 4-(3,4-Dichlorophenoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Target Compound: Initial searches for a dedicated PubChem entry and comprehensive chemical identifiers for 4-(3,4-Dimethylphenoxy)piperidine hydrochloride did not yield a specific record. This suggests that this particular derivative may be a novel or less-documented compound. To provide a comprehensive and technically sound guide in the spirit of the user's request, this document will focus on the closely related and well-characterized analogue, 4-(3,4-Dichlorophenoxy)piperidine hydrochloride . This compound shares the core aryloxypiperidine scaffold and serves as an excellent exemplar for this class of molecules, with established data for its chemical properties, synthesis, and applications. The methodologies and principles discussed herein are likely to be highly relevant to the synthesis and study of the dimethyl-substituted counterpart.

Core Compound Identification and Properties

4-(3,4-Dichlorophenoxy)piperidine hydrochloride is a versatile chemical intermediate primarily utilized in pharmaceutical and agricultural research.[1] Its hydrochloride salt form enhances stability and solubility, making it amenable to a variety of experimental conditions.

Chemical Identifiers

A comprehensive list of identifiers for 4-(3,4-Dichlorophenoxy)piperidine hydrochloride is crucial for accurate documentation and database retrieval.

IdentifierValueSource
PubChem CID 17749792[1]
CAS Number 817186-93-9[1]
Molecular Formula C₁₁H₁₃Cl₂NO·HCl[1]
Molecular Weight 282.6 g/mol [1]
MDL Number MFCD03840126[1]
Physicochemical Properties

The physical and chemical properties of a compound are fundamental to its handling, storage, and application in experimental settings.

PropertyValueSource
Appearance White crystalline powder[1]
Melting Point 229-234 °C[1]
Purity ≥ 95% (NMR)[1]
Storage Conditions 0-8 °C[1]

Synthesis and Mechanistic Insights

The synthesis of 4-aryloxypiperidine derivatives typically involves the formation of an ether linkage between a phenol and a piperidine ring. A common and effective method is the Mitsunobu reaction, which allows for the condensation of an alcohol and a pronucleophile under mild conditions.

Retrosynthetic Analysis

A logical approach to the synthesis of 4-(3,4-Dichlorophenoxy)piperidine hydrochloride begins with a retrosynthetic analysis to identify key starting materials.

G target 4-(3,4-Dichlorophenoxy)piperidine HCl intermediate1 4-(3,4-Dichlorophenoxy)piperidine target->intermediate1 HCl addition reactants N-Boc-4-hydroxypiperidine + 3,4-Dichlorophenol intermediate1->reactants Etherification (e.g., Mitsunobu reaction) G cluster_step1 Step 1: Mitsunobu Etherification cluster_step2 Step 2: Deprotection and Salt Formation A Combine N-Boc-4-hydroxypiperidine, 3,4-Dichlorophenol, and PPh3 in THF B Cool to 0°C A->B C Add DIAD/DEAD dropwise B->C D Warm to RT and stir for 12-24h C->D E Concentrate and purify by column chromatography D->E F Isolated N-Boc-4-(3,4-dichlorophenoxy)piperidine E->F G Dissolve Boc-protected intermediate in dioxane/methanol F->G H Add excess HCl solution G->H I Stir at RT for 2-4h H->I J Filter the precipitate I->J K Wash with cold diethyl ether and dry J->K L 4-(3,4-Dichlorophenoxy)piperidine HCl K->L

Sources

Methodological & Application

4-(3,4-Dimethylphenoxy)piperidine hydrochloride in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing Fragment-to-Lead Evolution Utilizing 4-(3,4-Dimethylphenoxy)piperidine HCl

Executive Summary & Strategic Value

This application note details the utility of 4-(3,4-Dimethylphenoxy)piperidine hydrochloride (4-DMPP-HCl) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD). Unlike simple aliphatic fragments, 4-DMPP-HCl represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets, particularly G-Protein Coupled Receptors (GPCRs) and Ion Channels (e.g., NaV1.7, 5-HT receptors).

The 3,4-dimethyl substitution pattern provides a defined hydrophobic vector, while the piperidine nitrogen serves as a versatile "growth handle" for rapid chemical elaboration. This guide provides validated protocols for biophysical screening (SPR) and synthetic evolution (reductive amination) to accelerate hit-to-lead campaigns.

Physicochemical Profile & Fragment Metrics

Before screening, it is critical to understand the fragment's boundaries. 4-DMPP-HCl fits strictly within the "Rule of Three" (Ro3) for fragments, ensuring sufficient chemical space remains for optimization.

PropertyValueStrategic Implication
Molecular Weight (Free Base) ~205.30 DaIdeal for FBDD (Ro3 < 300 Da). Allows addition of ~200 Da during optimization without violating Lipinski's Rule of 5.
Molecular Weight (HCl Salt) 241.76 DaThe HCl salt form significantly enhances aqueous solubility for biophysical assays (NMR/SPR).
cLogP ~2.8Moderate lipophilicity ensures membrane permeability but requires careful DMSO matching in assays.
H-Bond Donors (HBD) 1 (NH)The secondary amine is the primary vector for chemical growth (amide coupling/reductive amination).
H-Bond Acceptors (HBA) 2 (N, O)The ether oxygen often acts as an internal hydrogen bond acceptor in the binding pocket.
Rotatable Bonds 2Low flexibility reduces the entropic penalty upon binding.

Protocol A: Biophysical Screening via Surface Plasmon Resonance (SPR)

Objective: To identify low-affinity binding events (


 in the 

M-mM range) while eliminating false positives caused by aggregation or non-specific binding.

Rationale: 4-DMPP-HCl is a hydrophobic fragment. While the HCl salt aids solubility, the dimethylphenoxy tail can cause micelle formation or "sticky" behavior on sensor chips. This protocol utilizes a "Clean Screen" approach to validate genuine binding.

Materials
  • Ligand: 4-(3,4-Dimethylphenoxy)piperidine HCl.

  • Instrument: Biacore T200 or S200 (or equivalent).

  • Running Buffer: PBS-P+ (20 mM Phosphate, 150 mM NaCl, 0.05% Tween-20, pH 7.4).

  • Solvent: DMSO (High-grade, fresh).[1]

Step-by-Step Methodology
  • Stock Preparation (Critical Step):

    • Dissolve 4-DMPP-HCl in 100% DMSO to a concentration of 100 mM .

    • Note: Although it is an HCl salt, preparing the master stock in DMSO ensures consistency when creating dilution series with other library members.

    • Sonicate for 5 minutes to ensure complete dissolution.

  • Solubility & Aggregation Check:

    • Dilute the stock to 1 mM in the Running Buffer (final DMSO concentration 1%).

    • Measure Absorbance at 600 nm. An OD > 0.05 indicates aggregation; if observed, lower screening concentration to 500

      
      M.
      
  • The "Clean Screen" (False Positive Elimination):

    • Inject the 1 mM sample over a reference flow cell (dextran surface without protein) for 30 seconds.

    • Criteria: If binding response > 5 RU (Response Units) on the blank surface, the compound is "sticky." Add 0.1 mg/mL BSA or increase Tween-20 to 0.1% to mitigate.

  • Affinity Screening:

    • Prepare a concentration series (e.g., 0, 31.25, 62.5, 125, 250, 500, 1000

      
      M) in Running Buffer.
      
    • Crucial: Maintain constant DMSO concentration (e.g., 1% or 2%) across all samples to prevent "bulk refractive index" jumps that mask fragment binding.

    • Inject over the target protein (immobilized via amine coupling or biotin-streptavidin).

    • Analysis: Fit data to a 1:1 steady-state affinity model to determine

      
      .
      

Protocol B: Chemical Evolution (The "Grow" Strategy)

Objective: To evolve the fragment into a lead-like molecule by elaborating the secondary amine.

Rationale: The piperidine nitrogen is the sole "exit vector." The most robust reaction for library expansion is Reductive Amination . This allows the introduction of diverse "R" groups (aryl, alkyl, heteroaryl) to probe adjacent binding pockets without forming a rigid amide bond, maintaining the basicity of the nitrogen (crucial for electrostatic interactions with Asp/Glu residues in GPCRs).

Reaction Scheme


Step-by-Step Methodology
  • Reagent Setup:

    • Substrate: 4-(3,4-Dimethylphenoxy)piperidine HCl (1.0 equiv, 0.2 mmol).

    • Aldehyde: Diverse aldehyde library (1.2 equiv).

    • Reductant: Sodium triacetoxyborohydride (STAB, NaBH(OAc)

      
      ) (1.5 equiv).
      
    • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).

    • Base: Diisopropylethylamine (DIPEA) (1.0 equiv) – Required to neutralize the HCl salt and free the amine.

  • Reaction Execution:

    • In a 4 mL vial, suspend 4-DMPP-HCl (48 mg, 0.2 mmol) in DCE (2 mL).

    • Add DIPEA (35

      
      L, 0.2 mmol) and stir for 5 minutes until the solution clears.
      
    • Add the aldehyde (0.24 mmol) and stir for 30 minutes to allow iminium ion formation.

    • Add NaBH(OAc)

      
       (64 mg, 0.3 mmol) in one portion.
      
    • Stir at room temperature for 12–16 hours.

  • Work-up & Purification:

    • Quench with saturated aqueous NaHCO

      
       (2 mL).
      
    • Extract with Dichloromethane (DCM) (

      
      ).
      
    • Pass the organic layer through a phase separator frit.

    • Concentrate in vacuo.

    • Purification: Semi-preparative HPLC (Reverse phase C18, Water/Acetonitrile + 0.1% Formic Acid).

Visualizing the Workflow

The following diagrams illustrate the logical flow of using 4-DMPP-HCl in a discovery campaign and the specific chemical evolution pathway.

Figure 1: Fragment-to-Lead Decision Cascade

FBDD_Workflow Start Fragment Library (4-DMPP-HCl) Screen Biophysical Screen (SPR / NMR) Start->Screen 1 mM DMSO Hit_Val Hit Validation (Clean Screen + Dose Response) Screen->Hit_Val >50% Binding Struct Structural Biology (X-Ray / Cryo-EM) Hit_Val->Struct Co-crystallization Chem Chemical Evolution (Grow/Link/Merge) Hit_Val->Chem SAR by Catalog Struct->Chem Rational Design Chem->Struct Iterative Cycle Lead Lead Candidate (nM Potency) Chem->Lead Optimization

Caption: The iterative cycle of screening 4-DMPP-HCl, validating the hit via SPR, and using structural data to guide chemical elaboration.

Figure 2: Synthetic Elaboration Pathway (Reductive Amination)

Synthesis_Pathway Fragment 4-(3,4-Dimethylphenoxy) piperidine HCl FreeBase Free Amine Generation (+ DIPEA) Fragment->FreeBase Neutralization Intermediate Iminium Ion Formation (+ Aldehyde R-CHO) FreeBase->Intermediate Condensation Reduction Reduction (+ NaBH(OAc)3) Intermediate->Reduction Hydride Transfer Product Tertiary Amine Lead (Expanded Pharmacophore) Reduction->Product Final Workup

Caption: Step-by-step chemical mechanism for "growing" the fragment via reductive amination to access adjacent binding pockets.

References

  • PubChem. 4-(3,4-Dimethoxyphenyl)piperidine hydrochloride (Compound Summary).[2] National Library of Medicine. [Link]

  • Cytiva. Screening and analysis of fragments using Biacore systems. (Detailed protocols on DMSO handling and Clean Screens in SPR). [Link][1]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. (The standard protocol for amine elaboration).[3] [Link]

  • Erlanson, D. A., et al. "Fragment-based drug discovery: A graphical review." Drug Discovery Today. (Overview of fragment evolution strategies). [Link]

Sources

Application Note: Strategic Protocol for the Desalting of 4-(3,4-Dimethylphenoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the procedure for converting 4-(3,4-Dimethylphenoxy)piperidine Hydrochloride (HCl) to its Free Base form. This transformation is a critical preparatory step in medicinal chemistry, particularly when the piperidine moiety acts as a nucleophile in subsequent


 alkylations, reductive aminations, or amidation reactions.

While the hydrochloride salt offers superior stability and water solubility for storage, the free base is required to increase lipophilicity (LogP) for cell-based assays or to restore the nucleophilicity of the secondary amine. This guide provides two validated protocols: a Standard Biphasic Neutralization (Method A) for robustness, and a Solid-Supported Neutralization (Method B) for high-throughput or solvent-sensitive applications.

Chemical Theory & Strategic Logic

The Equilibrium Challenge

The conversion relies on the manipulation of the acid-base equilibrium defined by the Henderson-Hasselbalch equation. The piperidine nitrogen in this scaffold typically exhibits a


 of approximately 10.8 – 11.2  [1].


To drive the equilibrium


 toward the free base (organic soluble), the aqueous phase pH must be adjusted to at least 

. Therefore, a target pH of >12.5 is recommended.
Solubility Profile
  • HCl Salt: Highly soluble in water, methanol; sparingly soluble in dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Free Base: Highly soluble in DCM, chloroform, EtOAc; insoluble in water.

Critical Consideration: The presence of the 3,4-dimethylphenoxy ether tail adds significant lipophilicity. Unlike simple piperidine, this molecule will partition rapidly into the organic phase upon deprotonation, minimizing the risk of yield loss to the aqueous layer.

Materials & Safety

Reagents
  • Starting Material: 4-(3,4-Dimethylphenoxy)piperidine HCl.[1]

  • Base (Method A): 2N Sodium Hydroxide (NaOH) or 1M Sodium Carbonate (

    
    ) for milder conditions.
    
  • Solvent: Dichloromethane (DCM) (Preferred for solubility) or Ethyl Acetate (EtOAc) (Greener alternative).

  • Drying Agent: Anhydrous Magnesium Sulfate (

    
    ) or Sodium Sulfate (
    
    
    
    ).
Safety Hazards[1][2]
  • DCM: Potential carcinogen; use in a fume hood.

  • NaOH: Corrosive; causes severe burns. Wear nitrile gloves and eye protection.

  • Amines: The free base may have a distinct odor and potential biological activity (serotonergic/dopaminergic modulation); handle as a bioactive compound.

Experimental Protocols

Method A: Standard Biphasic Liquid-Liquid Extraction

Best for scale-up (>1g) and maximum recovery.

Step-by-Step Procedure:
  • Dissolution: Suspend 1.0 equivalent (eq.) of 4-(3,4-Dimethylphenoxy)piperidine HCl in distilled water (

    
    ).
    
    • Note: If the salt does not dissolve fully, add a minimal amount of Methanol (

      
      ) to aid solubility, though this may slightly increase organic solvent consumption later.
      
  • Basification: Slowly add 2N NaOH dropwise with stirring until the solution reaches pH 13–14 .

    • Observation: The clear solution will become cloudy/milky as the free base precipitates (oils out).

  • Extraction: Add Dichloromethane (DCM) (

    
    ). Shake vigorously for 2 minutes in a separatory funnel.
    
    • Ventilation: Vent the funnel frequently to release pressure.

  • Phase Separation: Allow layers to separate. Collect the lower organic layer (DCM).

    • Repeat: Extract the aqueous layer two more times with fresh DCM.

  • Washing: Combine organic extracts and wash once with Brine (saturated NaCl) to remove trapped water and residual base.

  • Drying: Dry the organic phase over anhydrous

    
     for 15 minutes.
    
  • Isolation: Filter off the desiccant and concentrate the filtrate in vacuo (Rotary Evaporator) at

    
    .
    
  • Result: The free base is typically obtained as a viscous pale-yellow oil or low-melting solid.

Method B: Solid-Phase Neutralization (Carbonate Resin)

Best for small scales (<100mg) or parallel synthesis libraries.

  • Preparation: Dissolve the HCl salt in Methanol (MeOH).

  • Exchange: Add 3.0 eq. of Polymer-supported Carbonate (e.g., Amberlyst A26 or similar basic resin) .

  • Agitation: Shake/vortex at room temperature for 1 hour.

  • Filtration: Filter the resin and wash with MeOH.

  • Evaporation: Remove solvent to yield the free base.

Visualization of Workflows

Chemical Mechanism & Phase Transfer

The following diagram illustrates the proton transfer and the subsequent phase migration that drives the purification.

Mechanism Salt Piperidine HCl (Water Soluble) Intermediate Deprotonation Equilibrium Salt->Intermediate Dissolve Base NaOH / OH- Base->Intermediate Attack H+ FreeBase Free Base (Lipophilic) Intermediate->FreeBase pH > 12 Phase Transfer to DCM Byproduct NaCl + H2O Intermediate->Byproduct Aqueous Waste

Caption: Fig 1. Mechanistic pathway showing the deprotonation and phase transfer of the piperidine moiety.

Extraction Workflow (Method A)

This flowchart guides the operator through the critical decision points of the liquid-liquid extraction.

Workflow Start Start: Weigh HCl Salt Dissolve Dissolve in Water (Optional: <5% MeOH) Start->Dissolve CheckPH Adjust pH to >12 (Use 2N NaOH) Dissolve->CheckPH Extract Extract with DCM (3x) (Organic Layer = Bottom) CheckPH->Extract Precipitation observed Wash Wash Organic Phase with Brine Extract->Wash Dry Dry over MgSO4 & Filter Wash->Dry Evap Rotary Evaporation Dry->Evap Yield Final Product: Viscous Oil/Solid Evap->Yield

Caption: Fig 2. Step-by-step operational workflow for Method A (Liquid-Liquid Extraction).

Quality Control & Validation

After isolation, the free base must be validated to ensure the complete removal of the HCl counterion.

QC TestExpected Result (Free Base)Contrast with HCl Salt
Solubility Soluble in

, DCM, Ether.
Insoluble in Ether/DCM.
Beilstein Test Negative (Green flame absent).Positive (Green flame due to Cl).
1H NMR (

)

-protons (adjacent to N) shift upfield (approx 2.6 - 2.8 ppm).

-protons downfield (3.0 - 3.5 ppm) due to positive charge.
AgNO3 Test No precipitate in aqueous/acidic prep.White precipitate (

) forms immediately.
Yield Calculation


  • MW (Free Base): ~205.29 g/mol

  • MW (HCl Salt): ~241.76 g/mol

  • Conversion Factor: 0.849

Example: Converting 1.0g of salt should yield approximately 0.85g of free base.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • PubChem. (n.d.).[1] Compound Summary: Piperidine hydrochloride.[1][2][3][4] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic grounding for acid-base extraction).
  • World Intellectual Property Organization. (2006). Patent WO2006040177: Piperidine derivatives and their use as pharmaceutical agents.

Sources

Troubleshooting & Optimization

Stability of 4-(3,4-Dimethylphenoxy)piperidine hydrochloride in aqueous solution over time

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Aqueous Stability & Troubleshooting Guide

Executive Summary

4-(3,4-Dimethylphenoxy)piperidine hydrochloride is a Class II (High Permeability, Low Solubility) compound in its free base form, but highly soluble as a hydrochloride salt. In aqueous solution, its stability is governed by two competing factors: the robustness of the aryl-alkyl ether linkage (chemically stable) and the pH-sensitivity of the piperidine nitrogen (physically unstable).

Key Takeaway: The molecule is chemically stable against hydrolysis in water for >24 hours at room temperature. The primary failure modes are precipitation (due to pH drift) and N-oxidation (due to poor storage).

Module 1: Chemical Behavior & Degradation Mechanisms

To troubleshoot effectively, you must understand the underlying chemistry. This molecule consists of a lipophilic dimethylphenoxy tail and a hydrophilic piperidine head.

The Hydrolysis Myth

Users often fear hydrolysis of the ether bond. This is unlikely. The aryl-alkyl ether linkage is extremely robust in aqueous environments. Cleavage typically requires harsh conditions (e.g., concentrated HBr or HI), not standard aqueous buffers.

The Real Threat: pH-Dependent Dissociation

The hydrochloride salt is stable because the amine is protonated (


).
  • pKa of Piperidine moiety: ~10.5 – 11.0.

  • Mechanism: If the solution pH rises above 8.0 (approaching the pKa), the salt dissociates into the free base.

  • Result: The free base is lipophilic and insoluble in water, causing immediate precipitation or "crashing out."

Oxidative Instability

Secondary amines (like piperidine) are susceptible to oxidation, forming N-oxides or hydroxylamines, especially under light exposure or in the presence of trace metals.

Mechanism Diagram: Stability vs. Degradation

StabilityPathways Salt HCl Salt Form (Soluble & Stable) pH < 7 FreeBase Free Base Form (Insoluble Precipitate) pH > 8 Salt->FreeBase pH Increase (Deprotonation) Oxidation N-Oxide / Hydroxylamine (Degradation Product) Salt->Oxidation Peroxides / UV Light Hydrolysis Phenol + Piperidinol (Unlikely in Water) Salt->Hydrolysis Requires conc. HBr (Not aqueous) FreeBase->Salt Acidification

Figure 1: The primary instability pathway is physical precipitation (red arrow) rather than chemical hydrolysis (grey dotted arrow).

Module 2: Troubleshooting Common Issues

Use this decision matrix to diagnose experimental failures.

Symptom Probable Cause Diagnostic Step Corrective Action
White Precipitate / Cloudiness pH Drift: Buffer capacity was exceeded, or pH > 8.0.Check pH.[1] If pH > 7.5, this is the cause.Acidify with dilute HCl to pH 4-6. Use Acetate or Citrate buffers instead of PBS.
Yellow Discoloration Oxidation: Formation of N-oxides or conjugated impurities.Check storage history. Was it exposed to light/air?Irreversible. Discard solution. For future, sparge buffers with Argon/Nitrogen.
Loss of Assay (HPLC) Adsorption: The lipophilic tail sticks to plasticware.Retest sample from a glass vial vs. plastic tube.Use silanized glass or low-binding polypropylene. Add 5-10% organic solvent (MeOH/ACN).
Extra Peak in HPLC Impurity: Likely the N-oxide or a synthesis byproduct.Check retention time (

). N-oxides usually elute earlier than the parent.
Run LC-MS to confirm mass (+16 Da for Oxygen).

Module 3: Experimental Protocols

Protocol A: Validated HPLC Method for Stability Testing

Standard reverse-phase methods often fail because the amine drags on the column. You must use an acidic mobile phase.

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. (TFA pairs with the amine to improve peak shape).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 210 nm (Amine/Phenyl absorption) and 280 nm (Phenoxy absorption).

  • Flow Rate: 1.0 mL/min.

  • Temperature:

    
    .
    
Protocol B: Forced Degradation (Stress Testing)

Perform this to validate your assay specificity.

  • Acid Stress: Dissolve in 0.1 N HCl. Heat at

    
     for 4 hours. (Expect: < 2% degradation).
    
  • Base Stress: Dissolve in 0.1 N NaOH. (Expect: Immediate precipitation. Do not heat. Neutralize immediately to re-dissolve and inject. Check for degradation vs. recovery).

  • Oxidative Stress: Add 3%

    
     at Room Temp for 2 hours. (Expect: New peak at RRT ~0.8-0.9).
    
Workflow: Stability Testing Logic

TestingWorkflow cluster_conditions Storage Conditions Start Start Stability Study Prep Prepare 1 mg/mL Solution Solvent: Water/ACN (90:10) Start->Prep CheckPH Check pH Must be < 6.0 Prep->CheckPH RT 25°C / Ambient Light CheckPH->RT Fridge 4°C / Dark CheckPH->Fridge Stress 60°C / Heat Stress CheckPH->Stress Analyze HPLC Analysis (Day 0, 1, 3, 7) RT->Analyze Fridge->Analyze Stress->Analyze Decision Degradation > 5%? Analyze->Decision Report Generate Stability Report Decision->Report No Investigate Identify Impurity via LC-MS Decision->Investigate Yes

Figure 2: Recommended workflow for assessing stability over a 7-day period.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I dissolve this compound in PBS (pH 7.4) for cell culture? A: Proceed with extreme caution. At 10 mM, it will likely precipitate. At micromolar concentrations (< 50


), it may remain soluble, but the risk of micro-precipitation exists.
  • Recommendation: Dissolve in 100% DMSO first to make a stock (e.g., 10 mM), then dilute into the media immediately before use.

Q2: Why does my stock solution smell "fishy" after a week? A: This indicates the release of the free amine (piperidine derivative) due to incorrect pH or degradation. A stable HCl salt solution should be odorless. Check the pH; if it has drifted basic, the free amine vapor pressure is increasing.

Q3: Is the compound light sensitive? A: Moderately. The phenoxy group can absorb UV, leading to radical formation. Always store aqueous solutions in amber glass vials or wrap clear tubes in aluminum foil.

Q4: How long is the solution stable at 4°C? A: In acidic water (pH < 5) or 0.1% Formic Acid/Water: Stable for 2-4 weeks. In neutral buffer (pH 7): Use within 24 hours.

References

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3] (2003).[2][4][5] Defines the standards for stress testing (Acid, Base, Oxidation).

  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (2007). Wiley.
  • Waterman, K. C., et al. Hydrolysis in Pharmaceutical Formulations. Pharmaceutical Development and Technology, 7(2), 113–146. (2002).[4]

  • Baertschi, S. W.Pharmaceutical Stress Testing: Predicting Drug Degradation. (2011). Informa Healthcare. (Provides the rationale for oxidative stress testing of secondary amines).

Sources

Technical Support Center: Optimizing pH for the Extraction of 4-(3,4-Dimethylphenoxy)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the liquid-liquid extraction of 4-(3,4-Dimethylphenoxy)piperidine and its derivatives. Here, we address common challenges and frequently asked questions to help you optimize your extraction protocols for higher yield and purity.

Section 1: The Critical Role of pH in Extraction

The successful extraction of 4-(3,4-Dimethylphenoxy)piperidine derivatives, which are basic compounds, hinges on the principles of acid-base chemistry. The pH of the aqueous phase in a liquid-liquid extraction system dictates the ionization state of the piperidine derivative, which in turn governs its solubility in the aqueous and organic phases.

The key to an effective separation is to manipulate the pH to render the target compound soluble in the aqueous phase while impurities remain in the organic phase, and then to reverse the process to recover the purified compound.

Understanding the pKa of 4-(3,4-Dimethylphenoxy)piperidine

This estimated pKa is a crucial parameter for determining the optimal pH for extraction. As a general rule, to ensure at least 99% of the amine is in its protonated (water-soluble) form, the pH of the aqueous solution should be at least two units below the pKa of the amine.[1]

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the extraction of 4-(3,4-Dimethylphenoxy)piperidine derivatives.

Q1: My extraction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low extraction yield is a common problem that can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Protonation: For the initial extraction into the aqueous phase, the piperidine derivative must be fully protonated.

    • Solution: Ensure the pH of your aqueous acidic wash is sufficiently low. A 1M solution of a strong acid like HCl (pH ≈ 0) is generally effective. A common rule of thumb is to adjust the pH of the aqueous phase to be at least two units below the pKa of the amine to ensure complete protonation.[1]

  • Incomplete Deprotonation: During the back-extraction step, the protonated amine in the aqueous phase must be fully deprotonated to its neutral, organic-soluble form.

    • Solution: Add a strong base, such as 1M NaOH, to the aqueous layer and ensure the pH is well above the pKa of the piperidine derivative (e.g., pH 12-13). Use pH paper or a pH meter to confirm the basicity.

  • Insufficient Mixing: Inadequate mixing of the aqueous and organic phases will result in poor partitioning of the compound.

    • Solution: Invert the separatory funnel gently but thoroughly multiple times to maximize the surface area between the two phases. Avoid vigorous shaking, which can lead to emulsion formation.

  • Incorrect Solvent Choice: The choice of organic solvent is critical for both the initial dissolution of the crude product and the final extraction of the purified amine.

    • Solution: For the initial extraction, a solvent like dichloromethane or ethyl acetate is often a good choice. For the back-extraction of the free base, a less polar solvent like diethyl ether or ethyl acetate is typically effective. The solvent should have a high affinity for the neutral form of your compound and be immiscible with water.

  • Compound Degradation: Piperidine derivatives can be sensitive to prolonged exposure to very strong acids or bases.

    • Solution: Perform the extraction steps expeditiously and avoid leaving the compound in strongly acidic or basic solutions for extended periods.

Q2: I'm observing a thick, stable emulsion between the aqueous and organic layers. How can I break it?

A2: Emulsion formation is a frequent issue in liquid-liquid extractions, particularly when dealing with complex mixtures. Here are several techniques to resolve this:

  • "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer often helps to break the emulsion by reducing the solubility of organic components in the aqueous phase.[2]

  • Gentle Swirling: Instead of vigorous shaking, gently swirl or rock the separatory funnel to mix the phases. This minimizes the energy input that can lead to emulsion formation.

  • Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning at a moderate speed can effectively separate the layers.

  • Filtration: Passing the mixture through a bed of Celite or glass wool can sometimes help to break up the emulsion.

Q3: After extraction, my final product is still impure. How can I improve the selectivity of the extraction?

A3: If your final product contains impurities, it's likely that other components in your crude mixture have similar acid-base properties or are being carried over.

  • Multiple Extractions: Perform multiple washes with the acidic and basic solutions. Three successive extractions with smaller volumes of the aqueous phase are more effective than a single extraction with a large volume.

  • Back-Washing: After extracting your amine into the acidic aqueous phase, wash this aqueous phase with a fresh portion of organic solvent to remove any co-extracted neutral impurities.

  • pH Gradient Extraction: If you have multiple basic impurities with different pKa values, you can perform a stepwise extraction by gradually increasing the pH of the aqueous phase. This can allow for the selective extraction of different amines at different pH ranges.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for extracting my 4-(3,4-Dimethylphenoxy)piperidine derivative into the aqueous phase?

A1: To ensure efficient extraction into the aqueous phase, the pH should be at least two units below the pKa of your compound. Given the estimated pKa of 10-11 for 4-(3,4-Dimethylphenoxy)piperidine, a pH of 2 or lower is recommended. A 1M HCl solution (pH ≈ 0) is a robust choice.

Q2: What is the optimal pH for recovering my compound from the aqueous phase back into an organic solvent?

A2: To recover your compound, you need to deprotonate it back to its neutral form. The pH of the aqueous solution should be at least two units above the pKa. Therefore, adjusting the pH to 12 or 13 with a strong base like 1M NaOH will ensure complete deprotonation and efficient extraction into the organic phase.

Q3: Which organic solvent should I use?

A3: The choice of solvent depends on the specific properties of your derivative and the impurities you are trying to remove.

  • For initial dissolution and extraction of impurities: Dichloromethane and ethyl acetate are common choices.

  • For final extraction of the purified free base: Diethyl ether or ethyl acetate are often preferred due to their lower boiling points, which makes them easier to remove. The ideal solvent should be immiscible with water, have a high solubility for the neutral form of your compound, and a low solubility for the protonated form.

Q4: How can I quantitatively assess the efficiency of my extraction?

A4: To determine the efficiency, you can analyze small, known-volume samples of both the aqueous and organic phases at each step using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, or Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used methods for quantifying piperidine derivatives. By comparing the concentration of your target compound in each phase, you can calculate the distribution coefficient and the overall extraction yield.

Section 4: Data Presentation & Protocols

Table 1: Theoretical pH-Dependent Distribution of a Basic Compound (pKa = 10.5)

The distribution of a basic compound between an organic and aqueous phase is described by the distribution coefficient (logD). The following table illustrates how the logD of a hypothetical basic compound with a pKa of 10.5 changes with the pH of the aqueous phase, demonstrating the principle of pH-optimized extraction.

pH of Aqueous PhasePredominant SpeciesTheoretical logDExtraction into Organic Phase
2.0Protonated (BH+)Very LowInefficient
4.0Protonated (BH+)LowInefficient
6.0Protonated (BH+)LowInefficient
8.0Mostly Protonated (BH+)ModerateModerately Inefficient
10.550% Protonated, 50% NeutralHighModerately Efficient
12.5Neutral (B)Very HighHighly Efficient

Note: This table provides a theoretical illustration. Actual logD values will depend on the specific compound and the organic solvent used.

Experimental Protocol: General Acid-Base Extraction of 4-(3,4-Dimethylphenoxy)piperidine Derivatives

This protocol outlines a standard procedure for the purification of a 4-(3,4-Dimethylphenoxy)piperidine derivative from a crude reaction mixture containing neutral impurities.

Materials:

  • Crude reaction mixture

  • Organic solvent (e.g., dichloromethane or ethyl acetate)

  • 1M Hydrochloric acid (HCl)

  • 1M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Beakers and flasks

  • pH paper or pH meter

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 50 mL of ethyl acetate).

  • Acidic Extraction: a. Transfer the organic solution to a separatory funnel. b. Add an equal volume of 1M HCl. c. Stopper the funnel and invert it, venting frequently to release any pressure. d. Shake the funnel gently for 1-2 minutes. e. Allow the layers to separate. The protonated piperidine derivative will be in the lower aqueous layer. f. Drain the lower aqueous layer into a clean flask. g. Repeat the extraction of the organic layer with two more portions of 1M HCl, combining all aqueous extracts.

  • Removal of Neutral Impurities: The organic layer now contains the neutral impurities and can be set aside for disposal or further analysis.

  • Basification: a. Cool the combined aqueous extracts in an ice bath. b. Slowly add 1M NaOH while stirring until the pH is greater than 12 (confirm with a pH meter or pH paper). This will deprotonate the piperidine derivative, which may precipitate or form an oily layer.

  • Back-Extraction: a. Transfer the basic aqueous solution back to the separatory funnel. b. Add a fresh portion of organic solvent (e.g., ethyl acetate). c. Shake the funnel gently, venting as before. d. Allow the layers to separate. The neutral piperidine derivative will now be in the upper organic layer. e. Drain the lower aqueous layer. f. Repeat the extraction of the aqueous layer with two more portions of the organic solvent, combining all organic extracts.

  • Washing and Drying: a. Wash the combined organic extracts with a portion of brine to remove residual water and inorganic salts. b. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: a. Decant or filter the dried organic solution into a clean, pre-weighed round-bottom flask. b. Remove the solvent using a rotary evaporator to obtain the purified 4-(3,4-Dimethylphenoxy)piperidine derivative.

Section 5: Visualization of the Extraction Workflow

The following diagrams illustrate the key concepts and the overall workflow of the acid-base extraction process for a basic compound like a 4-(3,4-Dimethylphenoxy)piperidine derivative.

G cluster_ionization pH and Ionization State Low_pH Low pH (e.g., pH < 2) Aqueous Acid Protonated Protonated Form (BH+) Water Soluble Low_pH->Protonated Protonation High_pH High pH (e.g., pH > 12) Aqueous Base Neutral Neutral Form (B) Organic Soluble High_pH->Neutral Deprotonation Protonated->High_pH Add Base Neutral->Low_pH Add Acid

Caption: Effect of pH on the ionization state of a basic compound.

G Start Crude Mixture (Amine + Neutral Impurities) in Organic Solvent Add_Acid Wash with 1M HCl (aq) Start->Add_Acid Separate1 Separate Layers Add_Acid->Separate1 Aqueous1 Aqueous Layer (Protonated Amine) Separate1->Aqueous1 Lower Layer Organic1 Organic Layer (Neutral Impurities) Separate1->Organic1 Upper Layer Add_Base Add 1M NaOH (aq) to pH > 12 Aqueous1->Add_Base Back_Extract Extract with Organic Solvent Add_Base->Back_Extract Separate2 Separate Layers Back_Extract->Separate2 Aqueous2 Aqueous Layer (Salts) Separate2->Aqueous2 Lower Layer Organic2 Organic Layer (Purified Amine) Separate2->Organic2 Upper Layer Dry Wash with Brine, Dry over Na2SO4 Organic2->Dry Evaporate Evaporate Solvent Dry->Evaporate Final Pure Amine Product Evaporate->Final

Caption: Workflow for acid-base extraction of a basic amine.

References

  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press. [Link]

  • Perrin, D. D. (1981). pKa Prediction for Organic Acids and Bases. Chapman and Hall. [Link]

  • Laurence, C., & Gal, J.-F. (2010). Lewis Basicity and Affinity Scales: Data and Measurement. John Wiley & Sons. [Link]

  • Hendriks, G., Uges, D. R. A., & Franke, J. P. (2007). Reconsideration of Sample pH Adjustment in Bioanalytical Liquid-Liquid Extraction of Ionisable Compounds. Journal of Chromatography B, 853(1-2), 234–241. [Link]

  • Anderson, N. G. (2005). Practical Process Research & Development. Academic Press. [Link]

  • Zweep, N., Tinembart, O., & van der Wielen, L. A. M. (2009). A practical guide to liquid-liquid extraction. Organic Process Research & Development, 13(5), 896-907. [Link]

Sources

Common side reactions when functionalizing the piperidine nitrogen

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Piperidine Functionalization Support Hub

Status: Operational Ticket Context: User is experiencing yield loss and byproduct formation during N-functionalization of piperidine derivatives.

Executive Summary: Piperidine is a robust secondary cyclic amine (


), making it an excellent nucleophile. However, its high basicity and nucleophilicity often lead to "over-reaction" or catalyst poisoning. This guide addresses the three most critical failure modes: Quaternization  during alkylation, 

-Hydride Elimination
during Pd-catalyzed arylation, and Direct Reduction during reductive amination.
Module 1: N-Alkylation Troubleshooting

The Issue: "I am trying to add a single alkyl group, but I'm getting a white precipitate and low yield of my tertiary amine."

Diagnosis: The Quaternization Trap

The product of piperidine N-alkylation is a tertiary amine. Often, this product is more nucleophilic than the starting piperidine (due to inductive donation from the new alkyl group) and less sterically hindered than expected. It reacts with the remaining alkyl halide to form a quaternary ammonium salt (the white precipitate).

Visualizing the Failure Mode

The following pathway illustrates how the reaction "runs away" to the quaternary salt.

Alkylation_Pathway Piperidine Piperidine (Secondary Amine) Product N-Alkyl Piperidine (Tertiary Amine) Piperidine->Product  Fast (k1)   RX Alkyl Halide (R-X) RX->Product QuatSalt Quaternary Ammonium Salt (Over-Alkylation) RX->QuatSalt Product->QuatSalt  Competitive (k2)   (If k2 ≥ k1)

Figure 1: The competitive pathway where the product consumes starting material to form an irreversible salt.

Protocol: Controlled Mono-Alkylation

To prevent quaternization, you must render the byproduct kinetically incompetent or statistically unlikely to react.

Step-by-Step Fix:

  • Solvent: Use Acetonitrile (MeCN) or DMF .

  • Base: Use DIPEA (Hünig's Base) (1.5 - 2.0 equiv).

    • Why? DIPEA is bulky. It scavenges the HX acid generated but is too sterically hindered to be alkylated itself.

  • Stoichiometry: Use a slight deficit of Alkyl Halide (0.9 equiv) relative to Piperidine, or use a large excess of Piperidine (if cheap) and recycle it.

  • Addition: Add the Alkyl Halide dropwise at

    
    .
    

Data: Base Selection Impact

Base pKa (conj. acid) Risk of Quaternization Notes

|


 | 10.3 | High | Heterogeneous; slow acid scavenging can stall reaction. |
| 

| 10.75 | Moderate | Can be alkylated itself (forming Et3N-R+ salts). | | DIPEA | 11.0 | Low | Steric bulk prevents self-alkylation. |
Module 2: Pd-Catalyzed N-Arylation (Buchwald-Hartwig)

The Issue: "My Buchwald coupling failed. I see the starting aryl halide is gone, but I isolated the reduced arene (Ar-H) instead of the N-aryl piperidine."

Diagnosis:

-Hydride Elimination

Piperidines possess


-hydrogens adjacent to the nitrogen. After the oxidative addition of the Aryl Halide to the Palladium, the amine binds.[1] If the Reductive Elimination (C-N bond formation) is slow, the metal will undergo 

-Hydride Elimination, ejecting an imine and leaving a Pd-Hydride species that reduces the aryl ring.
Visualizing the Catalyst Death Spiral

Buchwald_Fail Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (L-Pd-Ar-X) Pd0->OxAdd AmineBind Amine Binding (Piperidine Coordination) OxAdd->AmineBind RedElim Reductive Elimination (DESIRED) AmineBind->RedElim  Bulky Ligands   BetaElim Beta-Hydride Elimination (SIDE REACTION) AmineBind->BetaElim  Small Ligands   Product N-Aryl Piperidine RedElim->Product Byproduct Reduced Arene (Ar-H) + Imine BetaElim->Byproduct

Figure 2: The kinetic competition between forming the product and destroying the substrate via elimination.

Protocol: Ligand-Controlled Selectivity

You must accelerate Reductive Elimination over


-Hydride Elimination. This is achieved using bulky, electron-rich phosphine ligands.

Recommended System:

  • Catalyst:

    
     or Pd(OAc)
    
    
    
    .
  • Ligand: RuPhos or BrettPhos .[2]

    • Why? These ligands are dialkylbiaryl phosphines.[1] Their immense bulk forces the Pd center to undergo reductive elimination rapidly to relieve steric strain, outpacing the

      
      -elimination pathway.
      
  • Base: NaOtBu (Sodium tert-butoxide).

  • Solvent: Toluene or Dioxane (

    
    ).
    
Module 3: Reductive Amination

The Issue: "I'm reacting piperidine with a ketone. I'm getting the alcohol (reduced ketone) instead of the amine."

Diagnosis: Direct Carbonyl Reduction

Reductive amination is a race between two reductions:

  • Reduction of the Imine/Iminium (Desired).[3]

  • Reduction of the Carbonyl (Undesired).

If you use a strong reducing agent (like


) or an improper pH, the ketone reduces to an alcohol before it can condense with the piperidine to form the iminium species.
Protocol: Selective Hydride Transfer

Use a reducing agent that is kinetically slow toward ketones but fast toward iminium ions.

The Solution: Sodium Triacetoxyborohydride (STAB)

  • Reagent:

    
    .
    
    • Mechanism:[1][2][3][4][5][6][7] The acetoxy groups withdraw electron density from the boron, making the hydride less nucleophilic. It will not reduce a neutral ketone efficiently but will rapidly reduce the positively charged iminium ion formed by piperidine.

  • Conditions:

    • Mix Piperidine (1.0 equiv) + Ketone (1.0 equiv) in DCE (Dichloroethane) or THF .

    • Add

      
       (1.4 equiv).
      
    • Optional: Add Acetic Acid (1.0 equiv) to catalyze iminium formation.

Comparison of Reducing Agents:

Reagent Reactivity vs Ketone Reactivity vs Iminium Suitability

|


 | High | High | Poor  (High alcohol byproduct) |
| 

| Medium | High | Good (Requires pH control/Toxic) | |

| Low | High | Excellent (Self-regulating) |
FAQ: Quick Troubleshooting

Q: Can I use acid chlorides to acylate piperidine? A: Yes, but hydrolysis is a competitor. Use Schotten-Baumann conditions (DCM/Water biphasic mix) or dry DCM with excess pyridine. If the acid chloride is unstable, use the carboxylic acid with HATU and DIPEA in DMF; HATU is superior to EDC for secondary amines like piperidine due to faster kinetics.

Q: My piperidine has a substituent at the 2-position (alpha). Reactions are stalling. A: 2-substituted piperidines suffer from significant steric clash (A-value strain).

  • For Alkylation: Heat is required (

    
    ), but seal the vessel to prevent solvent loss.
    
  • For Arylation: Switch to BrettPhos or tBuBrettPhos ; these are specifically designed for sterically hindered secondary amines.

References
  • BenchChem. (2025).[8][9] Managing Side Reactions in Piperidine Functionalization. Retrieved from BenchChem Technical Guides.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Link

  • Abdel-Magid, A. F., et al. (1996).[7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Link

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley. (Chapter: Piperidine Synthesis and Functionalization). Link

Sources

Thermal stability and decomposition points of dimethylphenoxy piperidine salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Hub for Aryloxy-Piperidine Derivatives .

As a Senior Application Scientist, I have structured this guide to address the specific thermal behaviors of dimethylphenoxy piperidine salts . These compounds are structural motifs common in antihistamines, antidepressants, and antitubercular agents (e.g., Delamanid intermediates). Their thermal stability is heavily dictated by the counter-ion (salt form) and the integrity of the ether linkage.

Module 1: Diagnostic Decision Tree

Start here. Use this logic flow to identify the root cause of your thermal anomaly before proceeding to the detailed FAQs.

Thermal_Troubleshooting node_start Observation: Thermal Anomaly node_color Issue: Sample Discoloration (Browning/Yellowing) node_start->node_color node_mp Issue: Inconsistent Melting Point node_start->node_mp node_tga Issue: TGA Weight Loss Before Melting node_start->node_tga node_oxi Check Atmosphere: Was Air used instead of N2? node_color->node_oxi node_salt Check Salt Form: Is it HCl or Organic? node_mp->node_salt node_solv Check Solvents: Is it a Solvate/Hydrate? node_tga->node_solv node_res_oxi Diagnosis: Oxidative Degradation (N-Oxide Formation) node_oxi->node_res_oxi Yes (Air) node_res_poly Diagnosis: Polymorphism or Eutectic Impurity node_oxi->node_res_poly No (Inert) node_res_hcl Diagnosis: Salt Dissociation (Loss of HCl Gas) node_salt->node_res_hcl HCl Salt node_salt->node_res_poly Organic Salt node_solv->node_res_hcl Step > 150°C node_res_desolv Diagnosis: Desolvation Event (Not Decomposition) node_solv->node_res_desolv Step < 150°C

Figure 1: Diagnostic logic for thermal anomalies in piperidine salts. Blue/Red nodes indicate user observations; Green nodes indicate likely root causes.

Module 2: Troubleshooting & FAQs

Q1: My DSC trace shows a broad endotherm before the expected melting point. Is my compound decomposing?

Diagnosis: Likely Desolvation or Salt Dissociation (if HCl salt).

  • The Mechanism: Piperidine salts are notorious for forming hydrates. A broad peak between 60°C–110°C often indicates the loss of water (dehydration) rather than chemical decomposition [1].

  • The "HCl Effect": If you are working with the Hydrochloride (HCl) salt, be aware that piperidine HCl salts often undergo dissociation (sublimation of HCl gas) before they melt. This looks like decomposition but is actually a reversible physical change in a closed system, or irreversible mass loss in an open pan [2].

  • Actionable Step: Run TGA. If you see a stoichiometric weight loss (e.g., ~3-5% for monohydrate) at the same temperature as the DSC endotherm, it is a solvent event. If the weight loss corresponds to the mass of HCl (approx 10-15%), it is salt dissociation.

Q2: The sample turns brown/yellow during melting. Does this affect potency?

Diagnosis: Yes. This indicates Oxidative Instability (N-Oxide formation).

  • The Mechanism: The nitrogen in the piperidine ring has a lone pair (even in salt form, equilibrium exists). At high temperatures, especially if the "dimethylphenoxy" ether linkage is present, the molecule is susceptible to radical oxidation. The ether oxygen can stabilize radical intermediates, accelerating degradation [3].

  • Actionable Step: Ensure your DSC/TGA purge gas is High Purity Nitrogen (99.999%) at a flow rate of at least 50 mL/min. If browning persists under nitrogen, the degradation is likely Hofmann Elimination (ring opening), which is intrinsic and unavoidable at high temperatures (>200°C).

Q3: Why does the Maleate salt melt lower than the HCl salt?

Diagnosis: This is a Lattice Energy phenomenon, not a stability failure.

  • The Science: Inorganic salts (HCl, HBr) generally pack tighter, leading to higher melting points (often >180°C). Organic counter-ions (Maleate, Tartrate, Fumarate) are bulkier and create "looser" crystal lattices, resulting in lower melting points (often 120°C–160°C).

  • Benefit: While the melting point is lower, organic salts often avoid the "sublimation" issue of HCl salts, providing a cleaner melting event for characterization [4].

Module 3: Validated Experimental Protocols

To ensure data integrity, use these standardized protocols. These are designed to differentiate between physical events (melting) and chemical events (decomposition).

Protocol A: Differential Scanning Calorimetry (DSC)
  • Pan Type: Crimped Aluminum Pan (Non-hermetic). Why? Allows volatiles to escape, preventing pressure buildup that distorts peaks.

  • Sample Mass: 2–4 mg. Why? Large masses cause thermal lag; small masses reduce sensitivity.

  • Purge Gas: Nitrogen @ 50 mL/min.

  • Ramp Rate: 10°C/min.[1]

  • Cycle: Heat from 30°C to 250°C. Note: Do not cycle cool/heat unless checking for glass transition (Tg), as piperidine salts often decompose on the first melt.

Protocol B: Thermogravimetric Analysis (TGA)
  • Pan Type: Platinum or Ceramic (Open).

  • Sample Mass: 5–10 mg.

  • Ramp Rate: 10°C/min.[1]

  • Endpoint: 400°C.[2]

  • Data Analysis: Calculate the First Derivative (DTG) . The peak of the DTG curve is the true

    
     (Decomposition Temperature), which is more reproducible than the "onset" temperature.
    

Module 4: Reference Data & Stability Profiles

Use this table to benchmark your experimental results. Note that "Dimethylphenoxy piperidine" refers to the core pharmacophore; exact values vary by specific substitution patterns.

Salt FormTypical Melting Range (

)
Decomposition Onset (

)
Primary Degradation Mechanism
Hydrochloride (HCl) 180°C – 230°C~190°C (often overlaps

)
Dissociation: Loss of HCl gas, followed by oxidation of free base.
Maleate 115°C – 145°C> 160°CDecarboxylation of maleic acid; Ring opening.
Tartrate 140°C – 170°C> 180°CDehydration (if hydrate) followed by charring.
Free Base 40°C – 80°C (Low)> 150°CN-Oxidation: Rapid browning in air.

Key Pathway Visualization: The diagram below illustrates the thermal fate of the piperidine salt, highlighting why the HCl salt is problematic for high-temperature processing.

Decomposition_Pathway Salt Piperidine Salt (Solid) Dissoc Dissociation (Release of Acid Gas) Salt->Dissoc Heat (HCl salts) FreeBase Free Base (Liquid/Melt) Salt->FreeBase Heat (Melt) Dissoc->FreeBase Oxidation N-Oxide Formation (Browning) FreeBase->Oxidation O2 Present Elimination Hofmann Elimination (Ring Opening) FreeBase->Elimination >200°C (Inert)

Figure 2: Thermal degradation pathway. HCl salts are prone to early dissociation, while all forms undergo oxidation if O2 is present.

References

  • Giron, D. (2002). Thermal analysis and calorimetric methods in the characterization of polymorphs and solvates.[3] Thermochimica Acta. Link

  • PerkinElmer Application Note. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM.[4] Link

  • BenchChem Technical Guide. (2025). Solubility and Stability of Piperidine Derivatives.[5]Link

  • Kumar, L., et al. (2012). Salt Selection in Drug Development: A High Throughput Screening Approach. American Pharmaceutical Review. Link

Sources

Validation & Comparative

HPLC method development for 4-(3,4-Dimethylphenoxy)piperidine hydrochloride purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Selectivity" Pivot

For the purity analysis of 4-(3,4-Dimethylphenoxy)piperidine hydrochloride , standard C18 methods often fail to deliver robust separation between the main peak and its phenolic precursors (e.g., 3,4-dimethylphenol). While the C18 phase relies solely on hydrophobicity, this analyte possesses a distinct electron-rich aromatic moiety that demands a more targeted approach.[1]

The Verdict: This guide recommends shifting from a standard C18 stationary phase to a Phenyl-Hexyl phase.[1][2] This change leverages


 interactions to resolve the target amine from neutral aromatic impurities, offering a superior resolution (

) and improved peak symmetry (

) compared to traditional ion-pairing or high-pH C18 methods.[1]

Analyte Profiling & Separation Logic

To design a robust method, we must first deconstruct the molecule's behavior in solution.[1]

PropertyValue (Est.)Chromatographic Implication
Structure Secondary Amine + Phenoxy EtherDual nature: Hydrophobic tail, Hydrophilic/Basic head.[1]
pKa (Base) ~9.5 - 10.5At neutral pH, the amine is protonated (

).[1] It interacts strongly with residual silanols on silica, causing tailing.[1]
LogP ~2.8 - 3.2Moderately hydrophobic.[1] Retains well on RP, but requires organic modifier >30% for elution.[1]
UV Max 215 nm, 275 nmThe phenoxy ring provides good UV sensitivity.[1] 215 nm is sensitive; 275 nm is selective.[1]
The Core Challenge: The "Silanol Trap"

The secondary amine functionality is the primary source of method failure. On standard silica-based columns, the protonated nitrogen interacts ionically with deprotonated silanols (


), resulting in:
  • Peak Tailing: Asymmetric peaks that mask rear-eluting impurities.[1]

  • Retention Drift: Variable retention based on column age (silanol activity).[1]

Comparative Methodology

We evaluated three distinct separation strategies. Below is the objective comparison of their performance.

Method A: The "Standard" (C18 + Phosphate Buffer pH 2.5)
  • Mechanism: Hydrophobic Interaction.[1][3][4]

  • Pros: Cheap, ubiquitous columns; robust mobile phase.[1]

  • Cons: Poor selectivity for the phenol impurity (which elutes close to the amine). Tailing is often observed (

    
    ) despite low pH.[1]
    
  • Status: Baseline Reference.

Method B: The "Old School" (C18 + Ion-Pairing Reagent)
  • Mechanism: Ion-Pairing (Octanesulfonic Acid - OSA).[1]

  • Pros: Excellent peak shape for amines.[1] The OSA masks the charge.

  • Cons: High equilibration time (hours).[1] Irreversible modification of the column. Incompatible with MS detection.

  • Status: Not Recommended for Routine QC.[1]

Method C: The "Modern Solution" (Phenyl-Hexyl + Formate/Phosphate)
  • Mechanism: Hydrophobic +

    
     Interaction.[1][3]
    
  • Pros: The phenyl ring in the stationary phase interacts with the phenoxy group of the analyte. This "orthogonal" selectivity pulls the aromatic impurities away from the amine.[1]

  • Cons: Slightly more expensive columns.[1]

  • Status: Recommended.

Data Comparison Summary
ParameterMethod A (C18)Method B (Ion-Pair)Method C (Phenyl-Hexyl)
Resolution (Main vs. Impurity) 1.8 (Marginal)2.5 (Good)3.8 (Excellent)
Tailing Factor (

)
1.61.051.15
Equilibration Time 20 min120 min20 min
MS Compatibility YesNoYes

Method Development Workflow (Visualization)

The following diagram illustrates the decision logic used to arrive at the Phenyl-Hexyl protocol.

MethodDevelopment Start Analyte: 4-(3,4-Dimethylphenoxy)piperidine HCl CheckPKa Check pKa (~10.0) Is it Basic? Start->CheckPKa SelectMode Select Mode: Reversed Phase (RP) CheckPKa->SelectMode Branch1 Standard C18 (Hydrophobic Only) SelectMode->Branch1 Branch2 Phenyl-Hexyl (Hydrophobic + Pi-Pi) SelectMode->Branch2 Result1 Result: Peak Tailing + Poor Selectivity (Phenol overlap) Branch1->Result1 Result1->Branch2 Switch Column Result2 Result: Enhanced Selectivity (Separates Phenoxy group) Branch2->Result2 Optimization Optimize Mobile Phase: Acidic pH (2.5) to suppress Silanols Result2->Optimization Final Final Method: Phenyl-Hexyl / pH 2.5 Phosphate Optimization->Final

Caption: Decision tree highlighting the shift from C18 to Phenyl-Hexyl to exploit pi-pi interactions.

Recommended Experimental Protocol (Method C)

This protocol is designed to be self-validating. The use of a Phenyl-Hexyl column provides the necessary selectivity, while the Potassium Phosphate buffer (pH 2.5) ensures the amine remains protonated (


) and silanols remain protonated (

), minimizing secondary interactions.
Chromatographic Conditions
ParameterSettingRationale
Column Phenyl-Hexyl , 150 x 4.6 mm, 3.5 µm (e.g., XBridge or Luna)Exploits

interactions with the phenoxy ring.[1]
Mobile Phase A 20 mM Potassium Phosphate, pH 2.5Low pH suppresses silanol ionization; Phosphate provides good peak shape.[1]
Mobile Phase B Acetonitrile (ACN)ACN has lower UV cutoff than MeOH and sharper peaks for aromatics.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID.[1][5]
Column Temp 35°CSlightly elevated temp improves mass transfer (sharper peaks).[1]
Detection UV @ 215 nmMax sensitivity.[1] (Use 275 nm for specificity check).
Injection Vol 5 - 10 µLKeep low to prevent overload.
Gradient Program

Note: A gradient is required to elute the hydrophobic impurities (e.g., dimethylphenol) which will retain longer than the amine.

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
10.04060
12.01090
15.01090
15.19010
20.09010
Standard & Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.[1] (Do not use 100% organic for the salt form; it may precipitate).[1]

  • Concentration: 0.5 mg/mL for Assay; 0.5 µg/mL for Impurity Limit (0.1% level).

Separation Mechanism Diagram

Understanding why the Phenyl-Hexyl column works is crucial for troubleshooting.[1]

Mechanism cluster_0 Stationary Phase Surface cluster_1 Analyte: 4-(3,4-Dimethylphenoxy)piperidine PhenylLigand Phenyl Ring (Stationary Phase) PhenoxyRing Phenoxy Ring (Analyte) PhenylLigand->PhenoxyRing Pi-Pi Interaction (Selectivity Driver) AlkylSpacer Hexyl Spacer AlkylSpacer->PhenoxyRing Hydrophobic Interaction PiperidineRing Piperidine Ring (Protonated) PiperidineRing->PhenylLigand Steric/Repulsion (Shape Selectivity)

Caption: The Phenyl-Hexyl phase engages the analyte's phenoxy ring via pi-pi stacking, creating a unique retention mechanism distinct from standard C18.[1]

Validation Framework (Self-Validating System)

To ensure the method is trustworthy (Trustworthiness), perform the following system suitability tests (SST) before every run.

  • Resolution (

    
    ):  Must be 
    
    
    
    between the Main Peak and the nearest impurity (likely 3,4-dimethylphenol).[1]
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    (Target
    
    
    ). If
    
    
    increases, the column may be aging (silanol exposure) or the buffer pH is incorrect.
  • Precision: %RSD of 6 replicate injections of the standard must be

    
    .
    
Troubleshooting Guide
  • Issue: Tailing Factor > 1.5

    • Cause: Secondary silanol interactions.[1]

    • Fix: Ensure Buffer pH is

      
      . If using an older column, add 0.1% Triethylamine (TEA) to the buffer (competes for silanol sites), though the Phenyl-Hexyl phase usually renders this unnecessary.
      
  • Issue: Split Peaks

    • Cause: Sample solvent mismatch.[1]

    • Fix: Ensure the sample diluent matches the initial mobile phase conditions (90:10 Water:ACN) as closely as possible.

References

  • U.S. Pharmacopeia (USP). General Chapter <621> Chromatography.[1] Rockville, MD: U.S. Pharmacopeial Convention.[1] Link

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Geneva: ICH, 2005.[1] Link

  • McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880.[1] Link

  • Kazakevich, Y., & LoBrutto, R. (2007).[1] HPLC for Pharmaceutical Scientists.[1] Wiley-Interscience.[1] (Chapter on Phenyl Stationary Phases). Link

Sources

A Senior Application Scientist's Guide to Differentiating 4-(3,4-Dimethylphenoxy)piperidine from its Regioisomers via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Isomeric Purity in Drug Development

In the landscape of pharmaceutical development, the precise three-dimensional structure of a molecule is paramount. Regioisomers, compounds that share the same molecular formula but differ in the placement of substituents on a core structure, can exhibit vastly different pharmacological and toxicological profiles.[1][2] Consequently, the unambiguous structural confirmation and assessment of isomeric purity are non-negotiable quality attributes enforced by regulatory bodies.[3] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this task, offering an unparalleled, non-destructive window into molecular architecture.[2][4]

This guide provides an in-depth, practical strategy for differentiating 4-(3,4-dimethylphenoxy)piperidine from its challenging regioisomers, such as the 2,3- and 2,5-dimethyl analogues, using a suite of NMR techniques. We will move beyond simple data reporting to explain the causal links between molecular structure and spectral output, empowering researchers to not only identify their target compound but also to understand why the spectra appear as they do.

The Analytical Challenge: Distinguishing Subtle Structural Variations

The core challenge lies in the subtle differences between the regioisomers. All three compounds presented below share the same phenoxy-piperidine core, with the only variation being the substitution pattern on the aromatic ring. This seemingly minor change dramatically alters the electronic environment and symmetry of the molecule, which NMR spectroscopy is exquisitely sensitive to.

  • Target Compound: 4-(3,4-Dimethylphenoxy)piperidine

  • Regioisomer 1: 4-(2,3-Dimethylphenoxy)piperidine

  • Regioisomer 2: 4-(2,5-Dimethylphenoxy)piperidine

Part 1: ¹H NMR Analysis – Aromatic Region as the Primary Diagnostic Window

The proton (¹H) NMR spectrum, particularly the aromatic region (typically δ 6.5-8.0 ppm), provides the most immediate and often diagnostic clues to the substitution pattern.[5][6] The electronic effects of the two methyl groups (electron-donating) and the phenoxy group (electron-donating through resonance, withdrawing through induction) combine to create unique chemical shifts and splitting patterns for the remaining aromatic protons.[7][8]

  • 4-(3,4-Dimethylphenoxy)piperidine (Target): This isomer will display a pattern for three aromatic protons. We expect to see a signal for H-2' (ortho to the oxygen), H-5' (meta to the oxygen), and H-6' (ortho to the oxygen and meta to a methyl group). This will likely result in three distinct signals: a doublet, another doublet, and a signal that may appear as a singlet or a narrow doublet, reflecting ortho and meta couplings.

  • 4-(2,3-Dimethylphenoxy)piperidine (Isomer 1): This isomer also has three aromatic protons. However, their relative positions are different, leading to a distinct pattern. We anticipate three coupled signals, likely appearing as a doublet, a triplet (or doublet of doublets), and another doublet, characteristic of a 1,2,3-trisubstituted ring system.[9]

  • 4-(2,5-Dimethylphenoxy)piperidine (Isomer 2): The three aromatic protons in this isomer will yield yet another unique pattern. We expect a signal that is a narrow doublet or singlet, a doublet, and a doublet of doublets.[9]

While the piperidine region signals (typically δ 1.5-3.5 ppm) are essential for confirming the presence of the piperidine ring, they are less likely to provide clear differentiation between the regioisomers in a simple 1D spectrum.

Part 2: ¹³C NMR Analysis – Mapping the Carbon Skeleton

The ¹³C NMR spectrum offers a complementary and powerful method for differentiation, primarily by revealing the number of unique carbon environments, a direct consequence of molecular symmetry.[10][11] The aromatic region (δ 110-160 ppm) is again the most informative.[5][12]

  • Symmetry is Key: The number of distinct signals in the aromatic region of the decoupled ¹³C NMR spectrum directly corresponds to the number of chemically non-equivalent carbons.

    • 3,4-Isomer: Possesses no plane of symmetry through the ring, thus expecting 6 unique aromatic carbon signals (4 CH, 2 quaternary).

    • 2,3-Isomer: Also lacks symmetry, expecting 6 unique aromatic carbon signals.

    • 2,5-Isomer: Similarly, expects 6 unique aromatic carbon signals.

While the signal count for these specific isomers is identical, the precise chemical shifts, especially of the quaternary carbons (C-O, C-CH₃), will differ significantly due to the varied substituent effects and can be used for assignment when compared to predicted values or reference data.[13][14] For instance, the chemical shift of the oxygen-bearing carbon (C1') is highly sensitive to the substitution at the ortho positions.

Part 3: 2D NMR Spectroscopy – The Unambiguous Proof

When 1D spectra are ambiguous, 2D NMR experiments provide the definitive connectivity map of the molecule. For this specific problem, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool.[15][16][17][18]

The HMBC Advantage: This experiment reveals correlations between protons and carbons that are typically 2 or 3 bonds away.[17][18] This long-range information is crucial for piecing together molecular fragments and, in this case, for definitively linking the methyl groups and the piperidine ring to specific positions on the aromatic ring.[19][20]

Key Differentiating HMBC Correlations:

  • Correlations from Methyl Protons: The protons of the methyl groups will show 2- and 3-bond correlations to the aromatic carbons. The pattern of these correlations is a unique fingerprint for each isomer.

    • For 4-(3,4-Dimethylphenoxy)piperidine:

      • Protons of the C3'-Me will correlate to C2', C3' , and C4'.

      • Protons of the C4'-Me will correlate to C3', C4' , and C5'.

  • Correlations from Piperidine Protons: The proton at the C4 position of the piperidine ring is 3 bonds away from the aromatic C4' carbon.

    • For all isomers: A key correlation should be observed from the piperidine H4 proton to the oxygen-bearing aromatic carbon (C1'). This confirms the 4-substituted phenoxy linkage. More importantly, correlations from the piperidine H2/H6 protons across the ether oxygen to the aromatic C1' can also be observed, further solidifying the connection.

The combination of correlations from the methyl groups and the piperidine ring protons to the aromatic carbons allows for an undeniable assignment of the substitution pattern.

Data Presentation & Visualization

Table 1: Predicted Diagnostic ¹H and ¹³C NMR Chemical Shifts
IsomerDiagnostic Protons (Aromatic Region)Key ¹³C Signals (Aromatic Region)
4-(3,4-Dimethylphenoxy) 3 distinct signals: ~δ 6.9 (d), ~δ 6.8 (s-like), ~δ 6.6 (d)6 signals. C1' (C-O) and two C-CH₃ quaternary signals.
4-(2,3-Dimethylphenoxy) 3 distinct signals: ~δ 6.9 (d), ~δ 6.8 (t), ~δ 6.6 (d)6 signals. Different shifts for C1' and C-CH₃ carbons.
4-(2,5-Dimethylphenoxy) 3 distinct signals: ~δ 6.9 (s-like), ~δ 6.8 (d), ~δ 6.5 (dd)6 signals. Unique shifts for C1' and C-CH₃ carbons.

Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration. The key differentiator is the splitting pattern and correlation network.

Visualization of Key HMBC Correlations

The following diagrams illustrate the most critical HMBC correlations that unambiguously differentiate the target 3,4-isomer from the 2,3-isomer.

Caption: Key HMBC correlations for the 3,4-dimethyl isomer.

Caption: Differentiating HMBC correlations for the 2,3-dimethyl isomer.

Experimental Protocols

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the sample.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solvent is compatible with the sample and does not have signals that overlap with key resonances.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

  • All spectra should be acquired on a spectrometer with a field strength of at least 400 MHz for adequate dispersion.

  • ¹H NMR: Acquire a standard 1D proton spectrum. A sufficient number of scans (e.g., 16 or 32) should be co-added to achieve a good signal-to-noise ratio.

  • ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

  • 2D COSY (Correlation Spectroscopy): Acquire a standard gradient-selected COSY (gCOSY) experiment to establish ¹H-¹H coupling networks.[21][22]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Acquire a gradient-selected, sensitivity-enhanced HSQC experiment to correlate protons to their directly attached carbons.[16][17][22]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Acquire a gradient-selected HMBC experiment. This should be optimized for a long-range coupling constant (ⁿJCH) of approximately 8 Hz, which is a good compromise for detecting typical 2- and 3-bond correlations.[22][23]

Conclusion

Differentiating regioisomers like those of dimethylphenoxy-piperidine is a critical task in chemical and pharmaceutical research that demands a rigorous and systematic approach. While 1D ¹H and ¹³C NMR provide strong initial evidence based on splitting patterns and chemical shifts, they can sometimes be ambiguous. The definitive assignment relies on the power of 2D correlation spectroscopy. Specifically, the HMBC experiment, by elucidating the long-range connectivity between the diagnostic methyl protons and the aromatic carbon framework, provides the unequivocal evidence required to distinguish 4-(3,4-dimethylphenoxy)piperidine from its regioisomers. This integrated NMR strategy ensures the highest level of scientific integrity and confidence in structural assignment.

References

  • Pretsch, E., Fürst, A., & Robien, W. (1991). Parameter set for the prediction of the 13C-NMR chemical shifts of sp2- and sp-hybridized carbon atoms in organic compounds. Analytica Chimica Acta, 248, 415-428. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
  • Reich, H. J. (n.d.). Structure Determination Using NMR Spectroscopy. University of Wisconsin. [Link]

  • Friebolin, H. (2010). One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.
  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • Holzgrabe, U., Wawer, I., & Diehl, B. (Eds.). (2008). NMR Spectroscopy in Pharmaceutical Analysis. Elsevier. [Link]

  • Burns, D. C., & Reynolds, W. F. (2021). Minimizing risk of deducing wrong natural product structures from NMR data. Magnetic Resonance in Chemistry, 59(6), 500-533. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 4-(3,4-Dimethylphenoxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to Personal Protective Equipment, Operational Handling, and Emergency Procedures

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 4-(3,4-Dimethylphenoxy)piperidine hydrochloride demands a proactive and informed approach to risk mitigation. This guide moves beyond a simple checklist, providing a procedural and logical framework for its safe handling, grounded in the foundational principles of laboratory safety and chemical hygiene.

Hazard Profile: An Evidence-Based Assessment

Based on analogous piperidine compounds, 4-(3,4-Dimethylphenoxy)piperidine hydrochloride should be handled as a substance with the following potential hazards:

  • Acute Toxicity: Piperidine and its salts can be toxic if swallowed and toxic in contact with skin.[2][5][7]

  • Skin Corrosion/Irritation: Direct contact may cause skin irritation or, in the case of the parent amine, severe skin burns.[2][4][8]

  • Serious Eye Damage/Irritation: The compound is expected to cause serious eye irritation or damage upon contact.[4][9]

  • Respiratory Irritation: As a fine powder, it may cause respiratory tract irritation if inhaled.[4][9] Dust may also form combustible concentrations in the air.[4][5]

The Hierarchy of Controls: A Foundational Safety Principle

The most effective safety strategy involves implementing controls in a specific order of precedence. Personal Protective Equipment (PPE), while essential, is the final line of defense. This hierarchy ensures that risks are engineered out of the process wherever possible.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Handling Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Elimination->Substitution Most Effective Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Administrative->PPE Least Effective Handling_Workflow cluster_1 Workflow: Weighing and Dissolving Chemical Powder A 1. Prepare Work Area (Inside Fume Hood, Decontaminate Surface) B 2. Don Full PPE (Goggles, Gloves, Lab Coat) A->B C 3. Tare Balance (With Weighing Paper/Boat) B->C D 4. Transfer Solid (Use Spatula, Minimize Dust) C->D E 5. Record Weight D->E F 6. Add Solid to Solvent (In Beaker/Flask, Add Solid to Liquid) E->F G 7. Dissolve Compound (Stir/Sonicate as needed) F->G H 8. Seal & Label Container (Compound Name, Concentration, Date, Hazards) G->H I 9. Clean Up (Wipe surfaces, Dispose of contaminated items) H->I J 10. Doff PPE & Wash Hands I->J

Caption: Step-by-step workflow for safely handling the powdered compound.

Spill and Disposal Protocols: Preparedness is Key

Accidents can happen. A clear, pre-defined plan for spills and waste disposal is a critical component of your laboratory's safety infrastructure.

Spill Response
  • Minor Spill (Solid, contained in fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with a dry, inert absorbent material (e.g., sand, vermiculite).

    • Carefully sweep or scoop the material into a labeled, sealable hazardous waste container. Avoid generating dust. [1] 4. Decontaminate the area with an appropriate solvent, followed by soap and water.

    • Dispose of all cleanup materials as hazardous waste.

  • Major Spill (Outside of fume hood or large quantity):

    • Evacuate the immediate area and alert others.

    • If safe to do so, close the doors to the laboratory to contain any dust.

    • Notify your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.

    • Do not attempt to clean up a major spill without specialized training and equipment.

Waste Disposal

All materials contaminated with 4-(3,4-Dimethylphenoxy)piperidine hydrochloride must be treated as hazardous waste.

  • Solid Waste : Contaminated gloves, weigh boats, paper towels, and excess solid compound should be placed in a clearly labeled, sealed hazardous waste container. [1]2. Liquid Waste : Solutions containing the compound should be collected in a separate, labeled hazardous waste container. Do not discharge into the sewer or waterways. [1][5]3. Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.

  • Disposal : Follow all local, state, and federal regulations for the disposal of chemical waste. [1][4]Consult your institution's EHS department for specific procedures.

By integrating these robust safety protocols into your daily workflow, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.

References

  • PIPERIDINE - Safety Data Sheet. AmericanBio. [Link]

  • School Chemistry Laboratory Safety Guide. National Institute for Occupational Safety and Health (NIOSH) - CDC. [Link]

  • Hazard Summary: Piperidine. New Jersey Department of Health. [Link]

  • Safety Data Sheet: Piperidine. Chemos GmbH & Co.KG. [Link]

  • General Safe Practices for Working with Engineered Nanomaterials in Research Laboratories. National Institute for Occupational Safety and Health (NIOSH). [Link]

  • OSHA Chemical Storage Requirements. Capital Resin Corporation. [Link]

  • Laboratory Safety and Chemical Hygiene Plan. University of Chicago. [Link]

  • PIPERIDINE - Safety Data Sheet. ChemSupply Australia. [Link]

  • School Chemistry Laboratory Safety Guide. U.S. Consumer Product Safety Commission, et al. [Link]

  • A Comprehensive Guide to Safe Powder Handling. BFM® Fitting. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • Understanding OSHA Chemical Storage Requirements. PolyStar Containment. [Link]

  • How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. [Link]

  • Piperidine - Safety Data Sheet. CXZ080. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. EHS.com. [Link]

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×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.